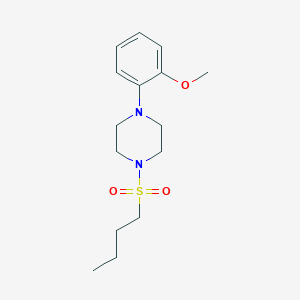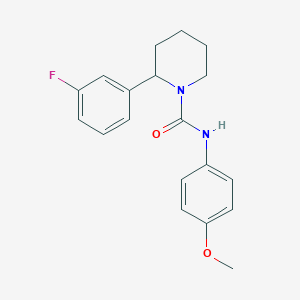![molecular formula C18H21F2N5O2S B5432704 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5432704.png)
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine, also known as DFP-10825, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based kinase inhibitors and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery.
Mécanisme D'action
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine exerts its antitumor effects by inhibiting the activity of various kinases, including MET, AXL, and FLT3. These kinases are known to play a crucial role in cancer cell proliferation and survival. By inhibiting their activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has also been shown to inhibit the growth and proliferation of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy. Additionally, this compound has been shown to reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a therapeutic agent for cancer treatment. However, one limitation of this compound is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several future directions for the research and development of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine. One potential direction is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from treatment with this compound. Additionally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties could further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with piperazine to form the piperazine derivative. The final step involves the reaction of the piperazine derivative with pyrimidine to form the desired product, this compound.
Applications De Recherche Scientifique
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the activity of various kinases, including MET, AXL, and FLT3, which are known to play a crucial role in cancer cell proliferation and survival. In preclinical studies, this compound has demonstrated potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer.
Propriétés
IUPAC Name |
4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2S/c19-15-4-3-14(11-16(15)20)28(26,27)25-9-7-24(8-10-25)18-12-17(21-13-22-18)23-5-1-2-6-23/h3-4,11-13H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIVQBIGPUDJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5432624.png)
![(1R*,2R*,4R*)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5432632.png)
![N-[4-(aminocarbonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5432635.png)
![allyl 4-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5432642.png)
![4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5432653.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)

![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate](/img/structure/B5432691.png)
![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)
![cis-4-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexanamine hydrochloride](/img/structure/B5432701.png)
